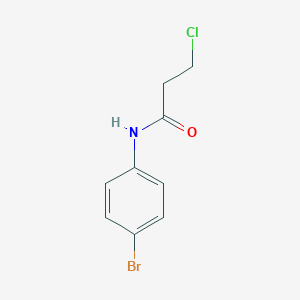

N-(4-bromophenyl)-3-chloropropanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDHQIUBGSISCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336300 | |

| Record name | N-(4-bromophenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19205-70-0 | |

| Record name | N-(4-bromophenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-bromophenyl)-3-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of N-(4-bromophenyl)-3-chloropropanamide, a molecule of significant interest in medicinal chemistry and materials science. The methodologies and analyses presented herein are grounded in established chemical principles and supported by data from analogous compounds, offering a robust framework for its preparation and validation.

Introduction: The Significance of N-(4-bromophenyl)-3-chloropropanamide

N-(4-bromophenyl)-3-chloropropanamide belongs to the class of N-aryl amides, a scaffold frequently found in a diverse array of biologically active compounds and functional materials. The presence of a bromo-substituent on the phenyl ring offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. The chloro-propyl amide moiety also presents a reactive site for nucleophilic substitution, further enhancing its utility as a building block in drug discovery and development. Potential applications are being explored in the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.

Synthesis of N-(4-bromophenyl)-3-chloropropanamide

The synthesis of N-(4-bromophenyl)-3-chloropropanamide is most effectively achieved through the nucleophilic acyl substitution of 4-bromoaniline with 3-chloropropionyl chloride. This reaction is a classic example of amide bond formation, a cornerstone of organic synthesis.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-bromoaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product. The use of a mild base is often employed to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Reaction mechanism for the synthesis of N-(4-bromophenyl)-3-chloropropanamide.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity of the final product.

Materials:

-

4-bromoaniline

-

3-chloropropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl produced during the reaction.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-bromophenyl)-3-chloropropanamide as a solid.

-

Characterization of N-(4-bromophenyl)-3-chloropropanamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of N-(4-bromophenyl)-3-chloropropanamide.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 130-150 °C (by analogy to similar compounds) |

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons: Two doublets in the range of 7.2-7.6 ppm, corresponding to the four protons on the bromophenyl ring. The protons ortho to the bromine will be at a different chemical shift than the protons ortho to the amide group due to their different electronic environments.

-

Amide Proton (N-H): A broad singlet typically in the range of 8.0-9.0 ppm. The chemical shift can be variable and may be affected by solvent and concentration.

-

Methylene Protons (-CH₂-Cl): A triplet around 3.8-4.0 ppm.

-

Methylene Protons (-CO-CH₂-): A triplet around 2.8-3.0 ppm.

-

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl Carbon (C=O): A signal in the range of 168-172 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (115-140 ppm). The carbon attached to the bromine will be at a lower field (around 115-120 ppm), while the carbon attached to the nitrogen will be at a higher field (around 135-140 ppm). The other two carbons will have signals in between.

-

Methylene Carbon (-CH₂-Cl): A signal around 40-45 ppm.

-

Methylene Carbon (-CO-CH₂-): A signal around 38-42 ppm.

-

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): A peak around 1510-1550 cm⁻¹.

-

C-N Stretch: A peak in the range of 1200-1300 cm⁻¹.

-

C-Cl Stretch: A peak in the range of 600-800 cm⁻¹.

-

C-Br Stretch: A peak in the range of 500-600 cm⁻¹.

-

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 261 and 263, with an isotopic pattern characteristic of one bromine and one chlorine atom).

-

Major Fragmentation Peaks: Expect to see fragment ions corresponding to the loss of a chlorine atom, the propyl chain, and cleavage of the amide bond.

Caption: A typical workflow for the synthesis and characterization of the target compound.

Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

-

4-bromoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-chloropropionyl chloride: Corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

Triethylamine/Pyridine: Flammable and corrosive with strong odors. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-(4-bromophenyl)-3-chloropropanamide. The detailed protocol, rooted in established chemical principles, offers a reliable method for obtaining this valuable synthetic intermediate. The outlined characterization techniques and expected data provide a robust system for verifying the identity and purity of the final product. The versatility of this compound, owing to its reactive handles, makes it a significant tool for researchers and professionals in the fields of drug development and materials science.

References

-

PubChem. N-(4-bromophenyl)-3-chloropropanamide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Collective Volume 3, p.76. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

An In-depth Technical Guide to N-(4-bromophenyl)-3-chloropropanamide: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromophenyl)-3-chloropropanamide is a halogenated amide derivative with a molecular structure that presents significant interest for applications in medicinal chemistry and organic synthesis. The presence of both bromine and chlorine atoms, combined with the amide linkage, imparts a unique reactivity profile to the molecule, making it a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, with a particular focus on its relevance in the field of drug development. The insights provided herein are intended to support researchers and scientists in leveraging the potential of this compound in their work.

Chemical Structure and Properties

The chemical structure of N-(4-bromophenyl)-3-chloropropanamide consists of a 4-bromophenyl group attached to the nitrogen atom of a 3-chloropropanamide moiety.

Molecular Structure:

A Technical Guide to N-(4-bromophenyl)-3-chloropropanamide: Nomenclature, Synthesis, and Properties

Abstract

This document provides a comprehensive technical overview of the chemical compound N-(4-bromophenyl)-3-chloropropanamide. It begins with a systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name to establish a foundational understanding of its molecular architecture. The guide then details its key physicochemical properties, presents a validated laboratory-scale synthesis protocol via nucleophilic acyl substitution, and discusses its relevance as a versatile intermediate in organic synthesis and potential applications in medicinal chemistry. The content is structured to provide both theoretical grounding and practical, field-proven insights for professionals in chemical and pharmaceutical development.

Systematic Nomenclature and Structural Analysis

The formal IUPAC name, N-(4-bromophenyl)-3-chloropropanamide , precisely defines the molecule's structure. A systematic breakdown of the name reveals the connectivity and identity of each component, a critical first step in chemical analysis.

-

Parent Functional Group: The suffix "-amide " identifies the primary functional group, which consists of a carbonyl group (C=O) single-bonded to a nitrogen atom.

-

Parent Carbon Chain: The term "propan " indicates a three-carbon aliphatic chain attached to the carbonyl group. Thus, "propanamide" describes a three-carbon acyl moiety linked to a nitrogen atom. The carbons on this chain are numbered starting from the carbonyl carbon as position 1.

-

Acyl Chain Substituent: The prefix "3-chloro " specifies that a chlorine atom is attached to carbon-3 of the propanamide chain (the carbon furthest from the carbonyl group).

-

Nitrogen Substituent: The prefix "N-(4-bromophenyl) " describes the group attached directly to the nitrogen atom of the amide.[1][2][3]

-

The "N- " locant explicitly states that the substituent is bonded to the nitrogen.[2]

-

"phenyl " refers to a benzene ring attached as a substituent.

-

"4-bromo " indicates that a bromine atom is attached to the fourth carbon of the phenyl ring, in the para position relative to the point of attachment to the amide nitrogen.

-

This systematic naming convention ensures an unambiguous translation from name to structure, as illustrated below.

Caption: Molecular structure of N-(4-bromophenyl)-3-chloropropanamide.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its handling, purification, and application in further synthetic steps or biological assays. The properties of N-(4-bromophenyl)-3-chloropropanamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrClNO | [4] |

| Molecular Weight | 262.53 g/mol | Calculated |

| Monoisotopic Mass | 259.956 g/mol | [4] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| XlogP (Predicted) | 2.8 | [4] |

Synthesis Protocol: Nucleophilic Acyl Substitution

N-(4-bromophenyl)-3-chloropropanamide is efficiently synthesized via the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[5] This reaction involves the nucleophilic attack of the amine (4-bromoaniline) on the electrophilic carbonyl carbon of the acyl chloride (3-chloropropionyl chloride).[6][7]

The causality for this experimental choice rests on the high reactivity of acyl chlorides, which serve as excellent acylating agents.[5][7] The inclusion of a mild base, such as triethylamine or pyridine, is critical. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.[5]

Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(4-bromophenyl)-3-chloropropanamide.

Step-by-Step Methodology

This protocol is a self-validating system; successful product formation is confirmed by standard analytical techniques (TLC, NMR, MS) at key stages.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq) to the stirring solution. Cool the flask to 0 °C using an ice-water bath. Causality: The base is added before the acyl chloride to be readily available to neutralize the HCl as it forms, preventing side reactions.

-

Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash with 1 M HCl (aq) to remove excess triethylamine.

-

Wash with saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.

-

Wash with brine (saturated NaCl solution) to facilitate phase separation.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(4-bromophenyl)-3-chloropropanamide.

Applications and Significance

Halogenated N-phenylpropanamides are important structural motifs in medicinal chemistry and organic synthesis.[8] While specific applications for N-(4-bromophenyl)-3-chloropropanamide are not extensively documented, its structure suggests significant potential as a versatile chemical intermediate.

-

Synthetic Building Block: The compound possesses two distinct reactive sites. The chloro group on the propanamide chain is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., azides, amines, thiols).[9] The bromophenyl moiety can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of more complex bi-aryl structures or the introduction of other functionalities.

-

Medicinal Chemistry Precursor: Structurally similar compounds, such as 3-chloro-N-(4-chlorophenyl)propanamide, have been investigated for potential antimicrobial and anticancer activities.[9] The specific combination of a halogenated phenyl ring and a reactive alkyl halide chain makes this class of compounds valuable for generating libraries of derivatives for drug discovery screening.[9][10] The amide linkage is a common and relatively stable feature in many biologically active molecules.[8]

Conclusion

N-(4-bromophenyl)-3-chloropropanamide is a precisely defined chemical entity whose structure is unambiguously described by its IUPAC name. Its synthesis is readily achievable through standard and reliable organic chemistry methodology. Possessing dual points of reactivity, it serves as a valuable and versatile intermediate for the synthesis of more complex molecules, particularly within the fields of agrochemicals, materials science, and pharmaceutical development. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their scientific endeavors.

References

- International Union of Pure and Applied Chemistry. (n.d.). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- JoVE. (2025). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Journal of Visualized Experiments.

- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- Fisher Scientific. (n.d.). Amide Synthesis.

- ACD/Labs. (n.d.). R-5.7.8 Amides, imides, and hydrazides.

- Reddit r/chemhelp. (2023). Amide nomenclature: substituents on the N side.

- ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF.

- Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize amides.

- Chemguide. (n.d.). The Preparation of Amides.

- BLDpharm. (n.d.). N-(4-Bromophenyl)-3-phenylpropanamide.

- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.

- PubChemLite. (n.d.). N-(4-bromophenyl)-3-chloropropanamide (C9H9BrClNO).

- Smolecule. (2023). Buy 3-chloro-N-(4-chlorophenyl)propanamide.

- BLDpharm. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide.

- PubChem. (n.d.). 3-(4-Bromophenyl)propanamide.

- PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide.

- PubChem. (n.d.). N-(3-bromophenyl)-4-chlorobenzamide.

- National Institutes of Health. (n.d.). 3-Chloropropanamide. PubChem.

- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.

- Biosynth. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide.

- National Institutes of Health. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC.

- EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide.

- Santa Cruz Biotechnology. (n.d.). 3-chloro-N-(4-nitrophenyl)propanamide.

Sources

- 1. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. PubChemLite - N-(4-bromophenyl)-3-chloropropanamide (C9H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 8. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 10. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

N-(4-bromophenyl)-3-chloropropanamide CAS number and molecular formula

This technical guide provides a comprehensive overview of N-(4-bromophenyl)-3-chloropropanamide, a halogenated N-aryl amide of interest in synthetic chemistry and drug discovery. While specific literature on this compound is not abundant, this guide consolidates fundamental principles, predicted properties, and analogous experimental protocols to serve as a vital resource for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

N-(4-bromophenyl)-3-chloropropanamide belongs to the class of N-aryl amides, a structural motif frequently found in biologically active compounds.[1][2][3] The presence of two distinct halogen atoms—a bromine on the aromatic ring and a chlorine on the aliphatic side chain—imparts unique reactivity and potential for further functionalization, making it a valuable synthetic intermediate.

Molecular Structure and Formula

The fundamental chemical identity of N-(4-bromophenyl)-3-chloropropanamide is established by its molecular structure and formula.

-

Molecular Formula: C₉H₉BrClNO[4]

-

IUPAC Name: N-(4-bromophenyl)-3-chloropropanamide

-

SMILES: C1=CC(=CC=C1NC(=O)CCCl)Br[4]

-

InChI: InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)[4]

-

InChIKey: VZDHQIUBGSISCC-UHFFFAOYSA-N[4]

While a specific CAS (Chemical Abstracts Service) registry number for this compound is not readily found in major public databases, its molecular formula and structure are indexed in resources such as PubChemLite.[4] The absence of a dedicated CAS number suggests it may be a novel or less-commercially available compound, underscoring the need for reliable synthetic protocols.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been predicted based on computational models. These values provide useful estimates for experimental design and characterization.

| Property | Predicted Value | Source |

| Molecular Weight | 262.53 g/mol | Calculated |

| Monoisotopic Mass | 260.9556 Da | PubChemLite[4] |

| XlogP | 2.8 | PubChemLite[4] |

| Hydrogen Bond Donors | 1 | PubChemLite[4] |

| Hydrogen Bond Acceptors | 1 | PubChemLite[4] |

Synthesis of N-(4-bromophenyl)-3-chloropropanamide

The most direct and logical synthetic route to N-(4-bromophenyl)-3-chloropropanamide is the N-acylation of 4-bromoaniline with 3-chloropropionyl chloride. This is a well-established method for forming amide bonds.[5]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for N-(4-bromophenyl)-3-chloropropanamide.

Sources

Unveiling the Therapeutic Potential of N-(4-bromophenyl)-3-chloropropanamide: A Technical Guide for Preclinical Investigation

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to address unmet medical needs is paramount. N-(4-bromophenyl)-3-chloropropanamide emerges as a compound of interest, situated at the confluence of structural motifs that have historically yielded biologically active molecules. While direct empirical data on this specific molecule is nascent, a comprehensive analysis of its structural analogues suggests a compelling rationale for its investigation as a potential therapeutic agent. This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of N-(4-bromophenyl)-3-chloropropanamide, grounded in established scientific principles and methodologies.

The core structure, featuring a brominated phenyl ring linked to a propanamide chain, presents several avenues for biological interaction. The N-phenylamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities.[1] Notably, analogues of N-(4-Bromophenyl)-4-chlorobenzamide have demonstrated cytotoxic profiles against various cancer cell lines, indicating a potential for anticancer applications.[1] Furthermore, the presence of a bromine atom on the phenyl ring is a critical feature, as studies on other molecular classes have identified the 4-bromophenyl moiety as essential for anticancer activity.[2] The chloro-propanamide side chain also offers a reactive electrophilic center, which could potentially engage with nucleophilic residues in biological targets, suggesting a possible mechanism of action through covalent modification.

This document will, therefore, outline a multi-faceted approach to elucidating the potential biological activities of N-(4-bromophenyl)-3-chloropropanamide, with a primary focus on its anticancer, antimicrobial, and anti-inflammatory properties. We will delve into detailed experimental protocols, data interpretation strategies, and the logical progression of a preclinical investigational cascade.

Physicochemical Properties and Structural Analogy

A thorough understanding of the physicochemical properties of N-(4-bromophenyl)-3-chloropropanamide is the foundation for any biological investigation. These properties govern its solubility, permeability, and metabolic stability, all of which are critical determinants of its potential as a drug candidate.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H9BrClNO | [3] |

| Molecular Weight | 262.53 g/mol | [3] |

| XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

The predicted XLogP value of 2.8 suggests a favorable lipophilicity for cell membrane permeability, a crucial attribute for targeting intracellular components. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) allows for potential interactions with biological macromolecules.

Structurally, N-(4-bromophenyl)-3-chloropropanamide can be compared to several classes of biologically active compounds:

-

N-phenylbenzamide Derivatives: This class of compounds has shown promise in anticancer drug discovery.[1] The structural similarity suggests that N-(4-bromophenyl)-3-chloropropanamide may share similar cytotoxic mechanisms.

-

Halogenated Phenyl Amides: The presence of both bromine and chlorine is significant. Halogen atoms can influence a molecule's metabolic stability and binding affinity to target proteins through halogen bonding.[4]

-

Acrylamide Precursors: The 3-chloropropanamide moiety can be considered a masked acrylamide. In a biological environment, it could potentially undergo elimination of HCl to form an electrophilic α,β-unsaturated amide, which can then react with nucleophilic residues like cysteine in proteins. This reactivity pattern is a known mechanism for some enzyme inhibitors.

Hypothesized Biological Activities and Investigational Strategy

Based on the structural features and the activities of related compounds, we can hypothesize three primary areas of biological activity for N-(4-bromophenyl)-3-chloropropanamide:

-

Anticancer Activity: Driven by the cytotoxicity observed in N-phenylbenzamide analogs and the importance of the 4-bromophenyl group.[1][2]

-

Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties.[5][6]

-

Anti-inflammatory Activity: Many N-phenyl derivatives exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[7][8][9]

The following sections will detail the experimental workflows to investigate these potential activities.

Part 1: Investigating Anticancer Potential

The initial assessment of anticancer activity will focus on in vitro cytotoxicity screening against a panel of human cancer cell lines, followed by mechanistic studies to elucidate the mode of action.

Experimental Workflow for Anticancer Evaluation

Detailed Experimental Protocols

1. Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Cell Lines: A representative panel of human cancer cell lines should be used, for instance, MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate). A non-cancerous cell line (e.g., MCF-10A or primary fibroblasts) should be included to assess selectivity.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of N-(4-bromophenyl)-3-chloropropanamide (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.

2. Apoptosis and Cell Cycle Analysis

Should the compound exhibit significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death) or causes cell cycle arrest.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

-

Fix the cells in ethanol and stain the DNA with a fluorescent dye (e.g., PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Hypothetical Data Summary

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast | 8.5 |

| A549 | Lung | 12.2 |

| HCT116 | Colon | 7.9 |

| PC-3 | Prostate | 15.4 |

| MCF-10A | Non-cancerous Breast | > 100 |

Part 2: Exploring Antimicrobial Activity

The presence of halogens in the structure of N-(4-bromophenyl)-3-chloropropanamide warrants an investigation into its potential as an antimicrobial agent.[5][6]

Experimental Workflow for Antimicrobial Screening

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

-

Microorganisms: A panel of clinically relevant bacteria and fungi should be used, including:

-

Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis.

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

Fungi: Candida albicans.

-

-

Procedure:

-

Prepare a two-fold serial dilution of N-(4-bromophenyl)-3-chloropropanamide in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure:

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Plate the aliquots onto an appropriate agar medium.

-

Incubate the plates overnight.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

Hypothetical Data Summary

| Microorganism | Strain | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |

| S. aureus | ATCC 29213 | 16 | 32 |

| E. coli | ATCC 25922 | 64 | >128 |

| C. albicans | ATCC 10231 | 32 | 64 |

Part 3: Assessing Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.[8][9] The structural similarity of N-(4-bromophenyl)-3-chloropropanamide to known anti-inflammatory agents suggests this is a worthwhile area of investigation.

Potential Anti-inflammatory Mechanism

Detailed Experimental Protocols

1. In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines.

-

Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Pre-treat the cells with various concentrations of N-(4-bromophenyl)-3-chloropropanamide for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the compound.

2. Cyclooxygenase (COX) Enzyme Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[7]

-

Assay: Use a commercially available COX inhibitor screening assay kit.

-

Procedure:

-

Incubate recombinant human COX-1 and COX-2 enzymes with the compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2).

-

-

Data Analysis: Calculate the IC50 values for the inhibition of COX-1 and COX-2 to determine the compound's potency and selectivity.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activities of N-(4-bromophenyl)-3-chloropropanamide. By systematically evaluating its potential anticancer, antimicrobial, and anti-inflammatory properties, researchers can build a robust data package to support its further development. Positive results in these in vitro assays would warrant progression to more complex cellular models and eventually to in vivo studies in relevant animal models of disease. The structural alerts within this molecule, particularly the potential for covalent modification, suggest that detailed mechanism of action studies will be crucial in understanding its biological effects and for optimizing its structure to enhance potency and selectivity while minimizing off-target toxicities. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a logical and well-informed preclinical evaluation, as outlined here, is the essential first step.

References

- Dougall, I. C, Unitt, J. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery.

- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed Central. (2022-10-28).

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery.

- (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022-07-04).

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.

- A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs - Benchchem.

- N-(4-bromophenyl)-3-chloropropanamide (C9H9BrClNO) - PubChemLite.

- Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 - Smolecule. (2023-08-15).

- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (2022-11-12).

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC - NIH. (2022-07-08).

- 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC - NIH.

- 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem.

- 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem - NIH.

- N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem.

- 3-chloro-N-(4-chlorophenyl)propanamide | CAS 19314-16-0 | SCBT.

- 3-(4-Bromophenyl)propanamide | C9H10BrNO | CID 12273139 - PubChem.

- Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - MDPI.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - NIH. (2024-05-19).

- Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC - NIH.

- Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed. (2025-03-01).

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed. (2024-05-19).

- Marine natural products with anti-inflammatory activity - PubMed.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (2025-08-18).

- New emerging materials with potential antibacterial activities - PMC - PubMed Central.

- 19314-16-0|3-Chloro-N-(4-chlorophenyl)propanamide - BLDpharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-(4-bromophenyl)-3-chloropropanamide (C9H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Marine natural products with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of N-(4-bromophenyl)-3-chloropropanamide as a Covalent Alkylating Agent

Abstract: This technical guide provides an in-depth analysis of the proposed mechanism of action for N-(4-bromophenyl)-3-chloropropanamide as an alkylating agent. Alkylating agents are a class of reactive molecules that form stable, covalent bonds with nucleophilic functional groups found in biological macromolecules. This covalent modification can irreversibly alter the structure and function of target proteins or nucleic acids, a principle leveraged in various therapeutic and research applications. While specific literature on N-(4-bromophenyl)-3-chloropropanamide is nascent, its structural features—specifically the β-chlorinated amide moiety—strongly suggest a well-defined reactivity profile. This document synthesizes fundamental principles of organic chemistry with established knowledge of analogous haloamide compounds to propose a detailed mechanism, outline robust experimental protocols for its validation, and provide a framework for future research and development.

Introduction to Covalent Modifiers and the Role of the 3-Chloropropanamide Warhead

Covalent drugs have seen a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action, high potency, and the ability to target shallow binding pockets or overcome high ligand turnover. These agents typically consist of a recognition element that directs the molecule to a specific biological target and a reactive "warhead" that forms the covalent bond.

N-(4-bromophenyl)-3-chloropropanamide belongs to the class of haloamide covalent modifiers. Its structure is characterized by two key regions:

-

The N-(4-bromophenyl) group: This aromatic moiety serves as the primary recognition element. Its physicochemical properties (hydrophobicity, potential for halogen bonding) will govern the non-covalent interactions that position the molecule within a target's binding site.

-

The 3-chloropropanamide moiety: This is the electrophilic "warhead." The presence of a chlorine atom beta (β) to the carbonyl group creates an electrophilic carbon center susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating an irreversible reaction.[1]

The general principle of action for such compounds involves an initial, reversible binding event dictated by the recognition moiety, followed by an irreversible covalent bond formation by the reactive warhead. Understanding this mechanism is paramount for designing selective and effective therapeutic agents or chemical probes.

Proposed Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)

Based on its structure, N-(4-bromophenyl)-3-chloropropanamide is proposed to function as an alkylating agent via a bimolecular nucleophilic substitution (SN2) mechanism. In a biological context, this involves the attack of a soft nucleophile, typically a deprotonated cysteine thiol or a histidine imidazole, on the electrophilic carbon of the chloropropanamide tail.

The key steps of the proposed mechanism are as follows:

-

Nucleophilic Attack: A lone pair of electrons from a biological nucleophile (e.g., the thiolate anion of a cysteine residue, Cys-S⁻) attacks the carbon atom bearing the chlorine (the Cβ of the propanamide). This attack occurs from the backside relative to the carbon-chlorine bond.

-

Transition State Formation: A transient, high-energy pentacoordinate transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the target carbon atom.

-

Chloride Displacement and Covalent Adduct Formation: The carbon-chlorine bond breaks, and the chloride ion is displaced. A stable carbon-sulfur (or carbon-nitrogen) covalent bond is formed, resulting in the permanent adduction of the N-(4-bromophenyl)propanamide moiety to the biological target.

This SN2 pathway is favored due to the primary nature of the electrophilic carbon, which is sterically unhindered and thus accessible to nucleophiles. The reactivity of α- and β-haloamides is a well-established principle in organic chemistry for forming C-N, C-O, and C-S bonds.[2]

Factors Influencing Reactivity

Several factors can influence the rate and selectivity of this alkylation reaction:

-

Nucleophile Potency: The pKa of the nucleophilic residue is critical. Cysteine residues, with a typical pKa around 8.5, are potent nucleophiles in their deprotonated thiolate form. The local microenvironment within a protein binding pocket can significantly lower this pKa, enhancing reactivity.

-

Local Environment: The proximity and orientation of the nucleophile relative to the warhead, dictated by the initial non-covalent binding, are essential for an efficient reaction.

-

Solvent Accessibility: The reactive site on the target protein must be accessible to the alkylating agent.

Visualization of the Proposed Alkylation Mechanism

To visually represent the proposed SN2 reaction, the following diagram illustrates the interaction between N-(4-bromophenyl)-3-chloropropanamide and a model cysteine residue within a target protein.

Caption: Proposed SN2 mechanism for covalent modification by N-(4-bromophenyl)-3-chloropropanamide.

Experimental Validation Framework

A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. The following protocols provide a self-validating system to confirm reactivity, identify the site of modification, and quantify the reaction kinetics.

Experiment 1: Reactivity Assessment with a Model Nucleophile (Glutathione)

Objective: To confirm the intrinsic reactivity of N-(4-bromophenyl)-3-chloropropanamide with a biological thiol and monitor the reaction progress over time.

Rationale: Glutathione (GSH) is a ubiquitous biological thiol that serves as an excellent model for the cysteine side chain. Its reaction can be easily monitored using High-Performance Liquid Chromatography (HPLC) by observing the consumption of reactants and the formation of the GSH-adduct.

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of N-(4-bromophenyl)-3-chloropropanamide in DMSO.

-

Prepare a 20 mM stock solution of reduced glutathione (GSH) in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).

-

-

Reaction Initiation:

-

In a microcentrifuge tube, combine 50 µL of reaction buffer, 5 µL of the 20 mM GSH stock (final concentration 1 mM), and initiate the reaction by adding 5 µL of the 10 mM compound stock (final concentration 0.5 mM).

-

Prepare a control reaction without GSH.

-

-

Time-Course Monitoring:

-

Incubate the reaction mixture at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by transferring 10 µL of the reaction mixture into 90 µL of a quenching solution (e.g., 0.1% formic acid in acetonitrile).

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC with UV detection (e.g., at 254 nm).

-

Monitor the decrease in the peak area of the parent compound and the increase in the peak area of a new, more polar product corresponding to the GSH-adduct.

-

-

Data Interpretation:

-

A time-dependent decrease in the parent compound in the presence of GSH, coupled with the formation of a new product peak, confirms its reactivity as an alkylating agent. The identity of the adduct can be confirmed by LC-MS analysis to verify the expected mass.

-

Data Summary Table:

| Time (min) | Parent Compound Peak Area | GSH-Adduct Peak Area |

| 0 | Initial Value | 0 |

| 5 | Value | Value |

| 15 | Value | Value |

| 30 | Value | Value |

| 60 | Value | Value |

| 120 | Value | Value |

Experiment 2: Identification of Covalent Adducts on a Model Protein via Mass Spectrometry

Objective: To identify the specific amino acid residue(s) on a target protein that are covalently modified by the compound.

Rationale: While GSH confirms general reactivity, identifying the precise site of adduction on a protein is crucial for mechanistic understanding. This is achieved through high-resolution mass spectrometry (MS) by comparing the mass of the intact protein and its peptide fragments before and after modification.

Protocol:

-

Protein Incubation:

-

Incubate a model protein rich in surface-exposed cysteines (e.g., Human Serum Albumin) at a concentration of 10 µM with a 10-fold molar excess (100 µM) of N-(4-bromophenyl)-3-chloropropanamide in a suitable buffer (e.g., PBS, pH 7.4) for 2 hours at 37°C.

-

Run a control incubation with DMSO vehicle only.

-

-

Sample Preparation for MS:

-

Remove excess, non-covalently bound compound using a desalting column.

-

Denature the protein sample (e.g., with 8 M urea), reduce disulfide bonds (with DTT), and alkylate free thiols (with iodoacetamide) in the control sample to prevent disulfide scrambling.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide digests by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

In the first stage (MS1), search for peptide masses that have increased by the molecular weight of the N-(4-bromophenyl)propanamide moiety minus HCl (C₉H₉BrNO).

-

In the second stage (MS/MS), select these modified peptides for fragmentation.

-

-

Data Analysis and Interpretation:

-

Analyze the fragmentation pattern (MS/MS spectrum) to pinpoint the exact amino acid residue that carries the modification. The fragmentation will produce a series of b- and y-ions, and the mass shift will be localized to a specific residue (e.g., cysteine).

-

Expected Outcome: The identification of a peptide-adduct with a specific mass shift localized to a cysteine or other nucleophilic residue provides definitive proof of covalent modification and identifies the site of action.

Conclusion and Future Directions

The structural analysis of N-(4-bromophenyl)-3-chloropropanamide strongly supports its function as a covalent alkylating agent operating through an SN2 mechanism. The 3-chloropropanamide moiety serves as a classic electrophilic warhead, poised to react with biological nucleophiles like cysteine. The experimental framework detailed herein provides a clear and robust pathway to validate this proposed mechanism, assess its reactivity, and identify its molecular targets.

Future research should focus on:

-

Target Identification: Utilizing chemoproteomic platforms to identify the protein targets of N-(4-bromophenyl)-3-chloropropanamide in a cellular context.

-

Selectivity Profiling: Assessing the compound's reactivity against a panel of nucleophilic amino acids to understand its selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying these principles and methodologies, the full potential of N-(4-bromophenyl)-3-chloropropanamide as a chemical probe or therapeutic lead can be thoroughly investigated.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]

-

Meanwell, N. A. (2018). The Fascinating Chemistry of α‐Haloamides. The Chemical Record, 18(9), 1308-1333. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177064, 3-chloro-N-(4-chlorophenyl)propanamide. Retrieved January 15, 2026 from [Link].

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profiling of N-(4-bromophenyl)-3-chloropropanamide for Preclinical Development

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as critical quality attributes (CQAs) that profoundly influence bioavailability, formulability, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of N-(4-bromophenyl)-3-chloropropanamide, a compound of interest in medicinal chemistry. We delve into the theoretical principles governing its behavior in various solvent systems and under diverse environmental stresses. This document furnishes detailed, field-proven protocols for determining thermodynamic solubility and conducting robust forced degradation studies in alignment with regulatory expectations. The methodologies are presented not merely as procedural steps, but as self-validating systems designed to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential characterization of this promising molecule.

Introduction to N-(4-bromophenyl)-3-chloropropanamide

N-(4-bromophenyl)-3-chloropropanamide (Molecular Formula: C₉H₉BrClNO) is a synthetic organic compound featuring a core propanamide structure.[1] This backbone is functionalized with a 4-bromophenyl group attached to the amide nitrogen and a chlorine atom at the 3-position of the propyl chain. The presence of these distinct chemical moieties—an aromatic halide, a secondary amide, and an alkyl halide—suggests a complex physicochemical profile with significant implications for its development as a potential therapeutic agent.

The solubility and stability of an active pharmaceutical ingredient (API) are paramount in early-stage drug development.[2] Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[3] Poor solubility can pose significant challenges for formulation, often requiring complex and costly delivery systems.[4] Concurrently, the chemical stability of an API dictates its shelf-life, storage conditions, and the potential for formation of degradation products that could be inactive or, in a worst-case scenario, toxic.[5] Therefore, a rigorous, early-stage assessment of these properties is not an optional exercise but a foundational pillar of a successful development program. This guide outlines the necessary experimental frameworks to build a robust solubility and stability profile for N-(4-bromophenyl)-3-chloropropanamide.

Physicochemical Characterization and Predicted Behavior

A molecule's structure dictates its properties. The key features of N-(4-bromophenyl)-3-chloropropanamide allow for several predictions regarding its solubility and stability.

-

Molecular Weight: ~260.54 g/mol [1]

-

Predicted XlogP: 2.8[1]

-

Hydrogen Bond Donor Count: 1 (from the amide N-H)

-

Hydrogen Bond Acceptor Count: 1 (from the amide C=O)

The predicted octanol-water partition coefficient (XlogP) of 2.8 suggests that the compound is moderately lipophilic. The bulky, non-polar bromophenyl group is the primary contributor to this lipophilicity. This indicates that solubility will likely be limited in aqueous media and significantly higher in organic solvents. The amide group provides a site for both hydrogen bond donation and acceptance, which may offer some interaction with protic solvents, but this is likely offset by the surrounding hydrophobic regions.

From a stability perspective, two primary loci of reactivity exist:

-

The Amide Bond: This functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. This pathway would cleave the molecule into 4-bromoaniline and 3-chloropropanoic acid.

-

The Alkyl Chloride: The chlorine atom is a potential leaving group, making it susceptible to nucleophilic substitution reactions, particularly in the presence of nucleophilic species or under hydrolytic conditions.

Solubility Profiling: A Methodological Deep Dive

For preclinical assessment, determining the thermodynamic (or equilibrium) solubility is crucial. This value represents the true saturation point of the compound in a given solvent at equilibrium and is more informative for formulation development than kinetic solubility, which can often overestimate this value.[4][6] The "shake-flask" method remains the gold standard for this determination.[6]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol describes a robust procedure for determining the equilibrium solubility of N-(4-bromophenyl)-3-chloropropanamide in a range of pharmaceutically relevant solvents.

Causality: The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over a sufficient period.[7] Centrifugation and filtration are then used to separate the undissolved solid from the saturated supernatant, which is subsequently diluted and analyzed by a suitable quantitative method, typically HPLC-UV.

Materials and Reagents:

-

N-(4-bromophenyl)-3-chloropropanamide (solid, >98% purity)

-

Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone

-

HPLC-grade solvents for mobile phase and diluent

-

2 mL glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF)

Instrumentation:

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Calibrated pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of N-(4-bromophenyl)-3-chloropropanamide to a 2 mL glass vial. An amount that is visually in excess (e.g., ~5-10 mg) is sufficient.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, which can be confirmed by taking measurements at 24 and 48 hours and observing no significant change.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining fine particulates. Trustworthiness Check: The first few drops from the filter should be discarded to prevent underestimation of solubility due to potential adsorption of the compound to the filter material.[8]

-

Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable diluent (e.g., mobile phase) to bring the concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

Quantification: Calculate the original concentration in the supernatant using the dilution factor. This value represents the thermodynamic solubility.

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, tabular format for easy comparison across different solvent systems.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | [Data to be determined] | [Data to be determined] |

| PBS (pH 7.4) | 37 | [Data to be determined] | [Data to be determined] |

| 0.1 N HCl | 37 | [Data to be determined] | [Data to be determined] |

| 0.1 N NaOH | 37 | [Data to be determined] | [Data to be determined] |

| Ethanol | 25 | [Data to be determined] | [Data to be determined] |

| Acetone | 25 | [Data to be determined] | [Data to be determined] |

| Acetonitrile | 25 | [Data to be determined] | [Data to be determined] |

| DMSO | 25 | [Data to be determined] | [Data to be determined] |

Workflow Visualization

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: The Forced Degradation Protocol

Forced degradation, or stress testing, is a critical component of drug development that aims to identify the likely degradation products of an API.[9] These studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[10] The strategy, as outlined in ICH guidelines, is to apply stress conditions that are more severe than accelerated stability testing to achieve a target degradation of 10-30%.[5][11][12]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of N-(4-bromophenyl)-3-chloropropanamide under hydrolytic, oxidative, thermal, and photolytic stress.

Causality: By subjecting the API to extreme conditions (pH, heat, oxidation, light), we accelerate degradation pathways that might occur over a much longer timeframe under normal storage conditions.[13] This allows for the rapid identification of potential degradants and demonstrates the specificity of the analytical method used to monitor stability.

General Procedure:

-

Prepare solutions of N-(4-bromophenyl)-3-chloropropanamide (e.g., 1 mg/mL) in a suitable solvent where it is fully soluble (e.g., acetonitrile or methanol).

-

For each stress condition, mix the API stock solution with the stressor solution.

-

Include a control sample (API solution without the stressor) kept at ambient temperature for comparison.

-

After the specified time, neutralize the samples (if necessary), dilute to a target concentration, and analyze by a stability-indicating HPLC method with photodiode array (PDA) detection for peak purity analysis.

Stress Conditions:

-

Acid Hydrolysis:

-

Mix API solution with 0.1 N HCl.

-

Heat at 60-80 °C.

-

Monitor at time points (e.g., 2, 4, 8, 24 hours).

-

If no degradation is observed, a stronger acid (e.g., 1 N HCl) may be used.[2]

-

Before analysis, neutralize with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Mix API solution with 0.1 N NaOH.

-

Keep at room temperature initially, as base hydrolysis of amides can be rapid.

-

Monitor at shorter time points (e.g., 30 min, 1, 2, 4 hours).

-

If needed, heat gently (e.g., 40 °C).

-

Before analysis, neutralize with an equivalent amount of HCl.

-

-

Oxidative Degradation:

-

Mix API solution with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂).

-

Keep at room temperature and protect from light.

-

Monitor at time points (e.g., 2, 6, 24 hours).

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid API in a glass vial.

-

Heat in a calibrated oven at a temperature above that used for accelerated testing (e.g., 80 °C).[12]

-

Test at appropriate time points (e.g., 1, 3, 7 days).

-

For analysis, dissolve the solid in a suitable solvent.

-

-

Photostability:

-

Expose a solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze both the exposed and dark control samples.

-

Data Presentation: Summary of Forced Degradation

Results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Time / Duration | % Assay of Parent | % Degradation | No. of Degradants >0.1% |

| Control (No Stress) | 24 hr | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| 0.1 N HCl, 80 °C | 24 hr | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| 0.1 N NaOH, RT | 4 hr | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| 6% H₂O₂, RT | 24 hr | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Dry Heat, 80 °C | 7 days | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Photolytic (ICH Q1B) | Per Guideline | [Data to be determined] | [Data to be determined] | [Data to be determined] |

Workflow Visualization

This diagram outlines the decision-making process for conducting a forced degradation study.

Caption: Decision Workflow for Forced Degradation Studies.

Conclusion

The systematic profiling of solubility and stability for N-(4-bromophenyl)-3-chloropropanamide, as detailed in this guide, is an indispensable step in its preclinical evaluation. The shake-flask method provides the definitive thermodynamic solubility data required for robust formulation strategies, while comprehensive forced degradation studies illuminate the molecule's intrinsic stability and are foundational for the development of validated, stability-indicating analytical methods. By adhering to these self-validating protocols and understanding the scientific rationale behind them, development teams can generate high-quality, reliable data to support informed decision-making, mitigate risks, and accelerate the progression of this compound towards clinical candidacy.

References

-

Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

-

Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

-

World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. 3-(4-Bromophenyl)propanamide. [Link]

-

PubChem. N-(4-bromophenyl)-3-chloropropanamide. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

International Journal of Applied Pharmaceutics. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Japan International Cooperation Agency. III Analytical Methods. [Link]

-

SciSpace. (2016). Forced Degradation Studies. [Link]

-

Austin Publishing Group. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubChemLite. N-(4-bromophenyl)-3-chloropropanamide (C9H9BrClNO). [Link]

Sources

- 1. PubChemLite - N-(4-bromophenyl)-3-chloropropanamide (C9H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. ajpsonline.com [ajpsonline.com]

- 3. rheolution.com [rheolution.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. qlaboratories.com [qlaboratories.com]

- 13. longdom.org [longdom.org]

Navigating the Unknown: A Technical Safety and Handling Guide for N-(4-bromophenyl)-3-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-bromophenyl)-3-chloropropanamide is a halogenated amide with potential applications in organic synthesis and pharmaceutical development. As with any novel or sparsely documented chemical entity, a thorough understanding of its potential hazards, safe handling procedures, and toxicological profile is paramount for ensuring laboratory safety and the integrity of research. This guide provides a comprehensive overview of the available safety information, drawing upon data from structurally similar compounds to establish a robust framework for risk assessment and management. By explaining the causality behind recommended protocols, this document aims to empower researchers to handle N-(4-bromophenyl)-3-chloropropanamide with the highest degree of scientific rigor and safety consciousness.

Compound Identification and Inferred Properties

N-(4-bromophenyl)-3-chloropropanamide is a molecule for which detailed experimental data is not widely available in public databases. However, by examining its constituent parts—a bromophenyl group and a chloropropanamide moiety—we can infer certain physicochemical properties and anticipate its reactivity. Structurally related compounds, such as 3-chloro-N-(4-chlorophenyl)propanamide and N-(4-bromophenyl)acetamide, provide valuable insights into its likely characteristics.

| Property | Inferred Value/Information | Source/Basis of Inference |

| Molecular Formula | C₉H₉BrClNO | Calculated |

| Molecular Weight | 262.53 g/mol | Calculated |

| Appearance | Likely a solid (e.g., powder) at room temperature, possibly light in color (white, off-white, light brown/grey).[1][2] | Based on analogues like 2-Chloro-4'-fluoropropiophenone and 4'-Bromoacetanilide which are solids.[1][2] |

| Solubility | Likely soluble in organic solvents. Water solubility is expected to be low.[2][3] | The presence of the bromophenyl group suggests hydrophobicity. Analogues are soluble in most solvents.[2][3] |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong bases, heat, sparks, and open flames.[4][5] | Common for similar organic compounds.[4][5] |

| Reactivity | The chloro- and bromo- substituents can be reactive under certain conditions. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. | General chemical principles. |

Hazard Identification and Toxicity Assessment: A Precautionary Approach

Due to the absence of specific toxicological data for N-(4-bromophenyl)-3-chloropropanamide, a highly conservative approach to hazard assessment is mandatory. The GHS classifications for structurally related compounds should be considered as provisional indicators of potential hazards.

Anticipated GHS Hazard Classifications (based on analogues):

-

Acute Toxicity, Oral: May be harmful or toxic if swallowed.[6][7] Analogues range from harmful to toxic.[6][7]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][7][8] This is a common hazard for related compounds.[1][2][7][8]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][7][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][7][9][10]

Expert Insight: The presence of two halogen atoms (bromine and chlorine) and an amide linkage suggests that this compound could have irritant properties and may be harmful if ingested. The bromophenyl moiety, in particular, is found in various bioactive molecules, and its metabolic fate should be considered. Researchers should operate under the assumption that this compound may possess uncharacterised toxicological properties.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling N-(4-bromophenyl)-3-chloropropanamide. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[7][11]

-

Skin Protection:

-